Diethyl 1-(4-chlorobenzyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2,3-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including ethyl, chlorophenyl, and dimethoxyphenyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2,3-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2,3-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the dihydropyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring can yield pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2,3-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2,3-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular signaling and function. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine calcium channel blocker with similar therapeutic applications.
Nicardipine: A dihydropyridine derivative with vasodilatory properties used in the management of hypertension.
Uniqueness
3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(2,3-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, chlorophenyl, and dimethoxyphenyl groups differentiates it from other dihydropyridine derivatives and may contribute to its unique pharmacological profile.
Properties
Molecular Formula |
C26H28ClNO6 |
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Molecular Weight |
486.0 g/mol |
IUPAC Name |
diethyl 1-[(4-chlorophenyl)methyl]-4-(2,3-dimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H28ClNO6/c1-5-33-25(29)20-15-28(14-17-10-12-18(27)13-11-17)16-21(26(30)34-6-2)23(20)19-8-7-9-22(31-3)24(19)32-4/h7-13,15-16,23H,5-6,14H2,1-4H3 |
InChI Key |
CAHNGSAMZOFSGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=C(C(=CC=C2)OC)OC)C(=O)OCC)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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